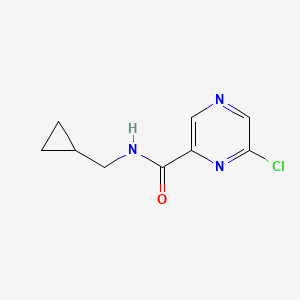

6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15973416

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClN3O |

|---|---|

| Molecular Weight | 211.65 g/mol |

| IUPAC Name | 6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14) |

| Standard InChI Key | VGNOUMIFHSSXGK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CNC(=O)C2=CN=CC(=N2)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrazine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position, where the amide nitrogen is further functionalized with a cyclopropylmethyl moiety. This structure confers unique electronic and steric properties, influencing its reactivity and biological interactions .

IUPAC Nomenclature

The systematic name, 6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide, reflects its substitution pattern. The cyclopropylmethyl group introduces a strained three-membered ring, enhancing metabolic stability compared to linear alkyl chains .

Molecular Formula and Weight

Spectroscopic Signatures

-

IR: A strong absorption band near 1680 cm corresponds to the carboxamide C=O stretch .

-

NMR: The cyclopropylmethyl protons appear as a multiplet at δ 0.5–1.2 ppm, while the pyrazine ring protons resonate at δ 8.5–9.0 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Chlorination of Pyrazine-2-carboxylic Acid:

Pyrazine-2-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl) to yield 6-chloropyrazine-2-carbonyl chloride . -

Amide Coupling:

Reaction of the acyl chloride with cyclopropylmethylamine in the presence of a base (e.g., triethylamine) produces the target compound .

Optimization Challenges

-

Cyclopropane Stability: The strain in the cyclopropane ring necessitates low-temperature reactions to prevent ring-opening side reactions .

-

Yield: Typical yields range from 65–75%, with purification via column chromatography (SiO, ethyl acetate/hexane) .

Physicochemical Properties

Solubility and Lipophilicity

Thermal Stability

Biological Activity and Applications

Kinase Inhibition

Structural analogs in patent US11571420B2 demonstrate potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR), suggesting potential anticancer applications . The cyclopropylmethyl group enhances binding affinity to hydrophobic kinase pockets .

In Vitro Efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume